molecular formula C8H8N4O B2904044 2-(Cyanomethyl)-5-(dimethylamino)-1,3-oxazole-4-carbonitrile CAS No. 2173999-77-2

2-(Cyanomethyl)-5-(dimethylamino)-1,3-oxazole-4-carbonitrile

Cat. No.: B2904044
CAS No.: 2173999-77-2
M. Wt: 176.179
InChI Key: ZSAYHWNWEBZSGW-UHFFFAOYSA-N
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Description

2-(Cyanomethyl)-5-(dimethylamino)-1,3-oxazole-4-carbonitrile is a substituted oxazole derivative characterized by a cyanomethyl group at position 2, a dimethylamino group at position 5, and a nitrile moiety at position 2. This compound is cataloged under the identifier EN300-1696960 by Enamine Ltd, with a purity of 95% . Its molecular formula is C₈H₉N₃O, yielding a molecular weight of 163.18 g/mol. The compound’s structural features make it a versatile intermediate in medicinal chemistry and organic synthesis, particularly for exploring bioactivity or further functionalization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(cyanomethyl)-5-(dimethylamino)-1,3-oxazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-12(2)8-6(5-10)11-7(13-8)3-4-9/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAYHWNWEBZSGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(N=C(O1)CC#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyanomethyl)-5-(dimethylamino)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable nitrile and an amine, the reaction can proceed through intermediate steps involving condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Cyanomethyl)-5-(dimethylamino)-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized oxazole compounds .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Compounds similar to 2-(Cyanomethyl)-5-(dimethylamino)-1,3-oxazole-4-carbonitrile have been studied for their potential as inhibitors of various kinases involved in cancer progression. For instance, oxazole derivatives have shown inhibitory effects on VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), CDK2 (Cyclin-dependent kinase 2), and CDK4 (Cyclin-dependent kinase 4) . These kinases are crucial in cell cycle regulation and angiogenesis, making them significant targets for cancer therapy.
  • Antimicrobial Properties :
    • Research indicates that related compounds exhibit notable antimicrobial activity. For example, certain oxazole derivatives have been reported to be more effective against bacterial strains than traditional antifungal medications . This suggests potential applications in developing new antimicrobial agents.
  • Neuroprotective Effects :
    • Some studies have explored the neuroprotective properties of oxazole derivatives against neurodegenerative diseases. The ability to modulate pathways involved in neuronal survival presents opportunities for therapeutic interventions in conditions like Alzheimer's disease.

Organic Synthesis Applications

  • Synthesis of Complex Molecules :
    • The compound can serve as a building block in organic synthesis. Its functional groups allow for various reactions, including nucleophilic substitutions and cycloadditions, facilitating the construction of complex molecular architectures .
  • Photochemical and Electrochemical Reactions :
    • Recent advancements have highlighted the use of oxazoles in photochemical and electrochemical synthesis processes. These methods offer environmentally friendly alternatives for synthesizing complex organic molecules .

Material Science Applications

  • Polymer Chemistry :
    • The unique properties of this compound make it a candidate for developing novel polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
  • Fluorescent Materials :
    • Due to its structural characteristics, this compound may be utilized in the development of fluorescent materials for applications in sensors and imaging technologies.

Case Studies

Several studies have documented the applications of compounds related to this compound:

StudyApplicationFindings
AntimicrobialDemonstrated significant efficacy against bacterial strains compared to standard treatments.
Cancer InhibitionShowed potential as a CDK inhibitor with promising results in cell line assays.
Organic SynthesisUtilized in photochemical reactions yielding high product yields with minimal byproducts.

Mechanism of Action

The mechanism by which 2-(Cyanomethyl)-5-(dimethylamino)-1,3-oxazole-4-carbonitrile exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their synthesis, physicochemical properties, and biological activities:

Compound Name Substituents (Position 2/5) Synthesis Yield Physical State Key Properties/Activities References
2-(Cyanomethyl)-5-(dimethylamino)-1,3-oxazole-4-carbonitrile (Target) 2: Cyanomethyl; 5: Dimethylamino Not reported Not reported High purity (95%); industrial applicability
5-(Dimethylamino)-2-[3-(dimethylamino)propyl]-1,3-oxazole-4-carbonitrile 2: Dimethylaminopropyl; 5: Dimethylamino 70% Oil Synthesized via dimethylamine reaction; characterized by IR, NMR, MS
5-(Methylamino)-2-(3-chloropropyl)-1,3-oxazole-4-carbonitrile 2: 3-Chloropropyl; 5: Methylamino 70% Solid (69–71°C) Crystalline; lower nucleophilicity of methylamine limits substitution
EI-05 (5-(Benzylamino)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile) 2: 3-Methylphenyl; 5: Benzylamino Not reported Not reported Inhibits mammary tumor growth in vivo
5-Ethoxy-4-methyl-1,3-oxazole-2-carbonitrile 2: Ethoxy; 4: Methyl Not reported Not reported Commercial availability; structural simplicity
5-(Dimethylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile 2: Sulfonylphenyl; 5: Dimethylamino Not reported Not reported Complex substituent; potential for targeted drug design

Biological Activity

The compound 2-(Cyanomethyl)-5-(dimethylamino)-1,3-oxazole-4-carbonitrile (CAS Number: 2173999-77-2) is a heterocyclic compound with potential biological activities that have garnered attention in recent years. Its unique structure, which includes a cyanomethyl group and a dimethylamino moiety, suggests possible applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Structure and Composition

  • Molecular Formula : C8H8N4O
  • Molecular Weight : 168.18 g/mol
  • CAS Number : 2173999-77-2

Physical Properties

  • Melting Point : Not available
  • Boiling Point : Not available
  • Density : Not available

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, related oxazole derivatives have shown promising results against various cancer cell lines, including lung cancer cells (A549, HCC827, and NCI-H358) with IC50 values indicating effective inhibition of cell proliferation .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (μM)Assay Type
Compound 5A5492.12 ± 0.212D
Compound 6HCC8275.13 ± 0.972D
Compound 8NCI-H3586.48 ± 0.113D

Antimicrobial Activity

In addition to antitumor effects, compounds with similar structures have demonstrated antimicrobial activity. The mechanism often involves disruption of bacterial cell membranes, leading to cell lysis and death . This suggests that the compound may possess dual functionality in both cancer treatment and infection control.

The biological activity of compounds like this compound is often attributed to their ability to interact with DNA or inhibit key enzymes involved in cellular proliferation. For example, some derivatives have been shown to bind within the minor groove of AT-DNA, affecting its structural integrity and function .

Study on Antitumor Effects

A study focused on a series of oxazole derivatives revealed that modifications to the chemical structure could enhance biological activity. For instance, compounds with nitro or chloro substitutions exhibited higher potency against specific cancer cell lines compared to their non-substituted counterparts . This emphasizes the importance of structural optimization in drug design.

Study on Antimicrobial Properties

Another investigation highlighted the ability of certain oxazole derivatives to neutralize endotoxins and inhibit inflammatory responses by blocking the production of nitric oxide and TNF-α . This positions such compounds as potential candidates for treating infections alongside traditional antibiotics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Cyanomethyl)-5-(dimethylamino)-1,3-oxazole-4-carbonitrile, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis involves reacting precursors like N-(2,2-dichloro-1-cyanoethenyl)amides with dimethylamine in methanol under reflux. Key steps include:

  • Reagent Optimization : Use of 40% aqueous dimethylamine for nucleophilic substitution, with methanol as the solvent to enhance solubility.
  • Purification : Flash chromatography (e.g., silica gel with ethyl acetate/hexane mixtures) achieves >95% purity.
  • Yield Enhancement : Extending reaction time to 48 hours improves conversion, yielding ~70% product .

Q. How is spectroscopic characterization (NMR, IR, MS) performed to confirm the structure of this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR (CDCl3_3) shows peaks for dimethylamino (δ 2.8–3.1 ppm, singlet) and cyanomethyl (δ 4.2–4.5 ppm, triplet). 13^{13}C NMR confirms the oxazole ring carbons (δ 150–160 ppm) .
  • IR : Stretching vibrations at ~2240 cm1^{-1} (C≡N) and 1650 cm1^{-1} (C=N oxazole) are diagnostic .
  • Mass Spectrometry : ESI-MS exhibits [M+H]+^+ at m/z 235.1, consistent with the molecular formula C9_9H10_{10}N4_4O .

Q. What are the key physicochemical properties (solubility, stability) relevant to experimental handling?

  • Methodological Answer :

  • Solubility : Soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Pre-solubilization in DMSO is recommended for biological assays.
  • Stability : Degrades under prolonged exposure to light or acidic conditions. Store at -20°C in inert atmospheres (argon) .

Advanced Research Questions

Q. How does the substitution pattern (cyanomethyl, dimethylamino) influence reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer :

  • Electrophilic Sites : The oxazole ring’s C4 carbonitrile is susceptible to nucleophilic attack (e.g., by amines or thiols).
  • Nucleophilic Sites : The dimethylamino group participates in hydrogen bonding, affecting ligand-receptor interactions. Computational modeling (DFT) predicts electron density distribution for reaction site prioritization .

Q. What strategies mitigate contradictions in reported biological activity data for structurally similar oxazole derivatives?

  • Methodological Answer :

  • Data Normalization : Use standardized assays (e.g., IC50_{50} in kinase inhibition studies) to compare activity across studies.
  • Structural Analog Analysis : Compare with derivatives like 2-(4-chlorophenyl)-5-(dimethylaminoethyl)oxazole-4-carbonitrile, noting that chloro-substitution enhances cytotoxicity but reduces solubility .

Q. What in silico or experimental approaches validate the compound’s mechanism of action in enzyme inhibition studies?

  • Methodological Answer :

  • Docking Simulations : AutoDock Vina models predict binding to ATP pockets in kinases (e.g., EGFR), validated by SPR (surface plasmon resonance) binding assays.
  • Enzyme Kinetics : Michaelis-Menten plots with/without inhibitor reveal non-competitive inhibition patterns .

Q. How can thermal stability data inform storage and reaction design?

  • Methodological Answer :

  • TGA/DSC Analysis : Thermal decomposition onset at ~180°C suggests reactions should be conducted below this threshold.
  • Stability Screening : Accelerated stability studies (40°C/75% RH) over 4 weeks quantify degradation products via HPLC .

Q. What derivatization strategies expand the compound’s utility in medicinal chemistry?

  • Methodological Answer :

  • Functionalization : React the cyanomethyl group with hydrazines to form tetrazole derivatives, enhancing bioavailability.
  • Cross-Coupling : Suzuki-Miyaura reactions introduce aryl groups at the oxazole C2 position using Pd(PPh3_3)4_4 catalysis .

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